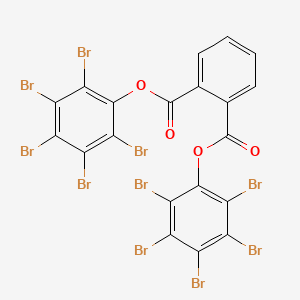
Bis(pentabromophenyl) benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(pentabromophenyl) benzene-1,2-dicarboxylate is a chemical compound known for its unique structure and properties. It is composed of two pentabromophenyl groups attached to a benzene-1,2-dicarboxylate core. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentabromophenyl) benzene-1,2-dicarboxylate typically involves the reaction of pentabromophenol with benzene-1,2-dicarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), and under controlled temperature conditions. The mixture is heated to around 60°C and then gradually increased to 86°C, followed by refluxing for a couple of hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(pentabromophenyl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The bromine atoms in the pentabromophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce less brominated compounds
Aplicaciones Científicas De Investigación
Bis(pentabromophenyl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of bis(pentabromophenyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets and pathways within cells. The brominated phenyl groups can interact with various enzymes and receptors, potentially leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with oxidative stress pathways and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Bis(pentabromophenyl) ether: Another brominated compound with similar applications in flame retardants and industrial chemicals.
Diisobutyl phthalate: A phthalate ester used as a plasticizer with different chemical properties but similar industrial applications.
Uniqueness
Bis(pentabromophenyl) benzene-1,2-dicarboxylate is unique due to its specific structure, which provides distinct reactivity and interaction profiles compared to other brominated compounds. Its dual pentabromophenyl groups offer enhanced stability and reactivity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
57212-63-2 |
|---|---|
Fórmula molecular |
C20H4Br10O4 |
Peso molecular |
1107.3 g/mol |
Nombre IUPAC |
bis(2,3,4,5,6-pentabromophenyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H4Br10O4/c21-7-9(23)13(27)17(14(28)10(7)24)33-19(31)5-3-1-2-4-6(5)20(32)34-18-15(29)11(25)8(22)12(26)16(18)30/h1-4H |
Clave InChI |
QAGNXLQPOCMCSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)C(=O)OC3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


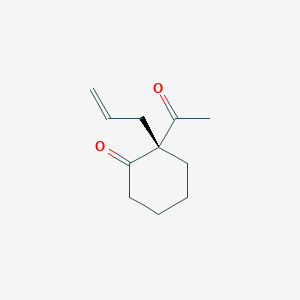
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)


![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)
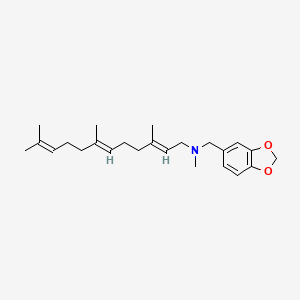
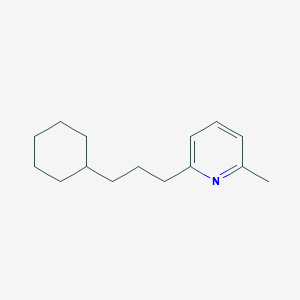


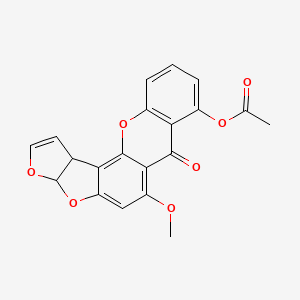
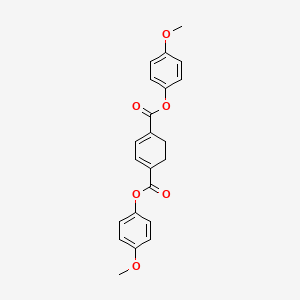
![1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14617593.png)

